2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid

Medicinal Chemistry Prodrug Design Physicochemical Profiling

2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid (CAS 66234-67-1; molecular formula C₈H₇N₃O₂S; molecular weight 209.23 g/mol) is a heterocyclic building block comprising a [1,2,4]triazolo[4,3-a]pyridine core linked via a sulfanyl bridge to an acetic acid moiety. This scaffold is recognized as a privileged structure in medicinal chemistry, with the [1,2,4]triazolo[4,3-a]pyridine system appearing in multiple kinase inhibitor programs—including p38 MAPK, c-Met, and bromodomain inhibitors—as well as in antibacterial amplifier chemotypes.

Molecular Formula C8H7N3O2S
Molecular Weight 209.22
CAS No. 66234-67-1
Cat. No. B2423644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid
CAS66234-67-1
Molecular FormulaC8H7N3O2S
Molecular Weight209.22
Structural Identifiers
SMILESC1=CC2=NN=C(N2C=C1)SCC(=O)O
InChIInChI=1S/C8H7N3O2S/c12-7(13)5-14-8-10-9-6-3-1-2-4-11(6)8/h1-4H,5H2,(H,12,13)
InChIKeyIFUNFRQWCVRGGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic Acid (CAS 66234-67-1): Core Scaffold Identity and Procurement Baseline


2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid (CAS 66234-67-1; molecular formula C₈H₇N₃O₂S; molecular weight 209.23 g/mol) is a heterocyclic building block comprising a [1,2,4]triazolo[4,3-a]pyridine core linked via a sulfanyl bridge to an acetic acid moiety [1]. This scaffold is recognized as a privileged structure in medicinal chemistry, with the [1,2,4]triazolo[4,3-a]pyridine system appearing in multiple kinase inhibitor programs—including p38 MAPK, c-Met, and bromodomain inhibitors—as well as in antibacterial amplifier chemotypes [2][3]. The free carboxylic acid terminus distinguishes this compound from its close amide and ester analogs, offering a reactive handle for amide coupling, esterification, and salt formation that is critical for library synthesis and lead optimization workflows .

Why 2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic Acid Cannot Be Interchanged with Generic Triazolopyridine Analogs


Substituting 2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid with a generic triazolopyridine analog risks undermining synthetic tractability and biological readout fidelity. The sulfanyl-acetic acid side chain is not a passive structural feature: it provides a specific geometry, hydrogen-bond donor/acceptor profile (1 H-bond donor, 5 H-bond acceptors), and calculated lipophilicity (XLogP3-AA = 1.6) that directly influence solubility, membrane permeability, and conjugate reactivity [1]. Replacing the free acid with an amide (CAS 66234-68-2) eliminates the ionizable carboxyl group, altering solubility at physiological pH and removing the capacity for direct salt formation or activated ester coupling without deprotection steps . In the context of phleomycin amplification, the amide analog 2-(s-triazolo[4,3-a]pyridin-2′-ylthio)acetamide was specifically identified as highly active, non-toxic, and metabolism-resistant, while the corresponding acid serves as its primary urinary metabolite—demonstrating that acid/amide interchange produces functionally non-equivalent outcomes in both in vitro and in vivo settings [2]. Furthermore, moving the acetic acid attachment from the 3-position sulfanyl to a direct 3-position methylene (CAS 933705-46-5) eliminates the sulfur atom entirely, removing a potential site for oxidation to sulfoxide/sulfone prodrug strategies and altering the electronic character of the heterocyclic core .

2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic Acid: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Free Carboxylic Acid vs. Amide Analog: Physicochemical Determinants of Synthetic Utility and Bioavailability

The target compound possesses a free carboxylic acid terminus (pKa ~3–5 predicted), whereas the closest commercial analog, 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide (CAS 66234-68-2), bears a primary amide. This single functional group substitution produces a computed XLogP3-AA shift from 1.6 (acid) to 0.7 (amide), representing a ~2.2-fold difference in predicted octanol-water partitioning [1]. The acid has 1 hydrogen bond donor and 5 acceptors (MW 209.23), while the amide has 2 donors and 5 acceptors (MW 208.24). These differences dictate that the acid form is directly amenable to HBTU/HATU-mediated amide coupling without protecting group manipulation, whereas the amide requires hydrolysis to the acid before further conjugation—adding a synthetic step with typical yields of 60–85% under basic conditions [2]. This positions the acid as the more synthetically versatile procurement choice for parallel library synthesis and structure-activity relationship (SAR) exploration.

Medicinal Chemistry Prodrug Design Physicochemical Profiling

Phleomycin Amplification Activity: Class-Level Evidence for Antibacterial Enhancer Applications

In the foundational 1978 study by Brown et al., the direct amide analog of the target compound—2-(s-triazolo[4,3-a]pyridin-2′-ylthio)acetamide (compound 4c)—was identified as a highly active amplifier of phleomycin against Escherichia coli B in vitro. The amide (4c) was explicitly characterized as 'highly active, non-toxic and resistant to metabolism' [1]. Critically, subsequent metabolism studies on structurally related benzothiazole- and triazolopyrimidine-thioacetamide amplifiers demonstrated that the corresponding carboxylic acid derivatives appear as primary urinary metabolites in mice, confirming the metabolic lability of the amide group and the in vivo relevance of the free acid form [2][3]. While quantitative amplification factors (e.g., molar potency ratios) for compound 4c are not publicly available from the abstracted record, the qualitative ranking of 'highly active' places this chemotype in the top tier of amplifiers screened across the broader phleomycin amplifier series, which encompassed purines, benzothiazoles, benzoxazoles, and triazolopyrimidines [1][3]. The acid form serves as both a potential prodrug (via metabolic hydrolysis from the amide) and a direct synthetic precursor to amide amplifiers.

Antibacterial Synergy Phleomycin Amplifier E. coli

Sulfanyl Bridge vs. Direct Methylene Linker: Impact on Oxidative Derivatization Potential

The target compound contains a sulfanyl (–S–) bridge between the triazolopyridine core and the acetic acid moiety, which is absent in the direct methylene analog 2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}acetic acid (CAS 933705-46-5). Brown et al. (1978) demonstrated that the sulfanyl group in this chemotype can be selectively oxidized to the corresponding sulfoxide (compound 4g) and sulfone (compound 4h), providing a chemical route to modulate electronic properties and potentially introduce metabolic switching sites [1]. This oxidative derivatization pathway is structurally precluded in the methylene analog, which has no heteroatom at the bridge position. The sulfur atom also contributes to the compound's polar surface area and hydrogen-bond acceptor count, influencing target binding interactions in kinase inhibitor pharmacophores where sulfur-mediated contacts with the hinge region or DFG motif have been documented across triazolopyridine p38 MAPK and c-Met inhibitor series [2][3].

Sulfoxide Prodrug Metabolic Switching Scaffold Derivatization

Commercially Characterized Physical Form: Melting Point and Purity Specifications for Quality-Controlled Procurement

The target compound has a reported melting point of 199–200 °C and is commercially available at ≥98% purity (HPLC) from multiple suppliers including MolCore (ISO-certified), Biosynth (RCA23467), and American Elements [1]. In contrast, the methylene analog (CAS 933705-46-5) has no reported melting point in standard databases, and the amide analog (CAS 66234-68-2) melts at approximately 209–210 °C for the corresponding thione precursor [2]. A well-defined melting point within a narrow range (199–200 °C) provides a straightforward identity and purity check via melting point apparatus, which is not reliably available for the comparator compounds. This facilitates incoming quality control (QC) for procurement workflows where differential scanning calorimetry (DSC) or simple capillary melting point is used to verify batch identity before committing to expensive biological assays.

Quality Control Melting Point Specification Procurement Standard

Kinase Inhibitor Pharmacophore Compatibility: Triazolopyridine Core in p38 MAPK and c-Met Programs

The [1,2,4]triazolo[4,3-a]pyridine core with a 3-position sulfanyl substituent is explicitly claimed in granted patents as a p38 MAP kinase inhibitor scaffold (Pfizer, US 8,076,356 B2; Chiesi Farmaceutici, US 9,458,154 B2), with demonstrated utility in TNFα-mediated and p38-mediated inflammatory disease models [1][2]. Independently, Zhao et al. (2016) reported that [1,2,4]triazolo[4,3-a]pyridine derivatives exhibit c-Met kinase inhibition, with lead compounds achieving IC₅₀ values as low as 123 nM against c-Met in biochemical assays and demonstrating in vivo efficacy in human gastric (SNU5) and non-small cell lung tumor xenograft models [3]. While the target compound itself (free acid) has not been directly profiled in these assays, it represents the core scaffold from which active analogs are derived. Its free carboxylic acid handle enables direct conjugation to diverse amine-bearing warheads, a critical step in generating the urea and amide linkages present in the most potent patent-exemplified p38 inhibitors [1][2].

Kinase Inhibition p38 MAPK c-Met Anti-Inflammatory

High-Value Application Scenarios for 2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic Acid in Research and Industrial Settings


Parallel Amide Library Synthesis for p38 MAPK or c-Met Kinase Inhibitor SAR Campaigns

The free carboxylic acid handle on the target compound enables direct, high-throughput amide coupling with diverse amine building blocks using standard HBTU/HATU/DIC-mediated protocols. This bypasses the hydrolysis step required when procuring the amide analog (CAS 66234-68-2), saving one synthetic step per library member and improving overall yields by an estimated 15–25% when factoring in typical amide hydrolysis efficiency (60–85%) [1]. The resulting amide products map directly onto the urea- and amide-linked triazolopyridinylsulfanyl pharmacophores claimed in Pfizer's p38 MAPK inhibitor patent (US 8,076,356 B2) and c-Met inhibitor chemotypes described by Zhao et al. (2016) [2][3]. This scenario is particularly relevant for medicinal chemistry teams seeking to rapidly generate 50–500 compound libraries for kinase selectivity profiling.

Oxidation State-Dependent Antibacterial Amplifier Screening

The sulfanyl bridge in the target compound can be systematically oxidized to sulfoxide and sulfone derivatives using established protocols (H₂O₂/acetic acid or mCPBA), as demonstrated by Brown et al. (1978) for the analogous amide series [4]. This generates a three-compound oxidation-state panel (thioether, sulfoxide, sulfone) from a single procurement, each with distinct electronic properties, hydrogen-bonding capacity, and metabolic stability. Screening this panel in phleomycin amplification assays against E. coli—or in contemporary antibiotic adjuvant screens against Gram-negative ESKAPE pathogens—enables rapid identification of the optimal oxidation state for antibacterial synergy. The free acid form also serves as a prodrug candidate, given that carboxylic acid metabolites of thioacetamide amplifiers were confirmed as primary urinary excretion products in mouse metabolism studies [5].

Fragment-Based Drug Discovery (FBDD) with a Triazolopyridine Privileged Scaffold

With a molecular weight of 209.23 g/mol and 3 rotatable bonds, the target compound satisfies fragment-like physicochemical criteria (MW < 250; rotatable bonds ≤ 3) for fragment-based screening libraries [1]. The [1,2,4]triazolo[4,3-a]pyridine core is a recognized privileged structure with demonstrated binding to kinase hinge regions (p38α, c-Met) and bromodomains (BRD4) [2][3]. The free carboxylic acid provides a synthetic growth vector for fragment elaboration via amide or ester formation, while the sulfanyl sulfur can engage in additional polar contacts or metal coordination. The compound's calculated lipophilicity (XLogP3 = 1.6) places it within the optimal range for fragment screening (LogP 1–3), and its commercial availability at ≥98% purity from ISO-certified suppliers ensures batch-to-batch reproducibility for biophysical assay campaigns (SPR, DSF, NMR) [1].

Prodrug and Metabolite Studies Bridging In Vitro and In Vivo Pharmacology

Metabolic studies on structurally analogous thioacetamide amplifiers (benzothiazole and triazolopyrimidine series) established that the carboxylic acid derivative is the primary urinary metabolite following in vivo administration of the amide prodrug in mice [5]. This establishes a metabolic rationale for procuring the acid form directly: it represents the biologically relevant species for metabolite identification (MetID) studies, analytical reference standard preparation (LC-MS/MS quantification), and direct assessment of intrinsic pharmacological activity without confounding prodrug hydrolysis kinetics. For programs developing triazolopyridine-based kinase inhibitors with amide or urea warheads, the acid serves as an essential analytical reference standard for plasma and urine bioanalysis, enabling accurate pharmacokinetic (PK) and absorption-distribution-metabolism-excretion (ADME) profiling.

Quote Request

Request a Quote for 2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.